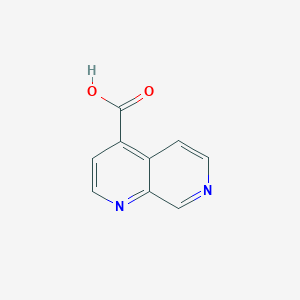

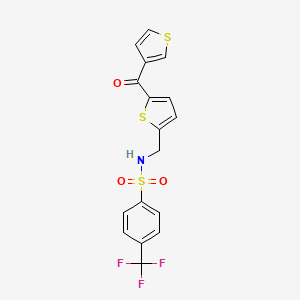

1,7-Naphthyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthyridines, including “1,7-Naphthyridine-4-carboxylic acid”, has been a topic of interest in recent years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Chemical Reactions Analysis

Naphthyridines, including “1,7-Naphthyridine-4-carboxylic acid”, have been found to exhibit a variety of chemical reactions . They have been used in multicomponent reactions, and have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

Applications De Recherche Scientifique

- Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- The synthesis and reactivity of these compounds have been extensively studied .

- The methods of application or experimental procedures involve synthesis strategies followed by reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

- The outcomes obtained from these studies have led to the development of many biologically active compounds .

- 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

- The synthesis of functionalized 1,6-naphthyridines has been correlated with anticancer activity .

- The methods of application involve synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .

- The outcomes of these studies have shown promising results in the field of anticancer research .

Medicinal Chemistry

Anticancer Research

- Some naphthyridine derivatives have shown to reduce the production of pro-inflammatory mediators: NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells, with IC 50 values in the range of 20.51–66.96 μM .

- The methods of application involve synthetic developments and a thorough study of the anti-inflammatory activity of these naphthyridine derivatives on different cell lines .

- The outcomes of these studies have shown promising results in the field of anti-inflammatory research .

- 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anti-human immunodeficiency virus (HIV) activities .

- The methods of application involve synthetic developments and a thorough study of the anti-HIV activity of 1,6-naphthyridines .

- The outcomes of these studies have shown promising results in the field of anti-HIV research .

Anti-Inflammatory Research

Anti-HIV Research

- Naphthyridines have shown a variety of applications such as antimicrobial activities .

- The methods of application involve synthetic developments and a thorough study of the antimicrobial activity of naphthyridines .

- The outcomes of these studies have shown promising results in the field of antimicrobial research .

- Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

- The methods of application involve synthetic developments and a thorough study of the photochemical properties of naphthyridines .

- The outcomes of these studies have shown promising results in the field of photochemical research .

Antimicrobial Research

Photochemical Properties

Propriétés

IUPAC Name |

1,7-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPBYCKNGPDLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthyridine-4-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)

![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)